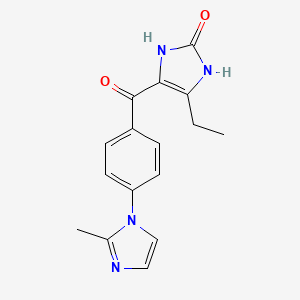

CK 2130

Description

Properties

CAS No. |

101184-07-0 |

|---|---|

Molecular Formula |

C16H16N4O2 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

4-ethyl-5-[4-(2-methylimidazol-1-yl)benzoyl]-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C16H16N4O2/c1-3-13-14(19-16(22)18-13)15(21)11-4-6-12(7-5-11)20-9-8-17-10(20)2/h4-9H,3H2,1-2H3,(H2,18,19,22) |

InChI Key |

XFOHEDONFCZBOG-UHFFFAOYSA-N |

SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |

Canonical SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |

Appearance |

Solid powder |

Other CAS No. |

101184-07-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-ethyl-1,3-dihydro-5-(4-(2-methyl-1H-imidazol-1-yl)benzoyl)-2H-imidazol-2-one CK 2130 CK 2130, sodium salt CK-2130 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK-2130 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of the imidazolone ring, which is a key structural component of CK-2130 .

Industrial Production Methods

Industrial production methods for CK-2130 are not widely documented. The compound is generally produced in specialized laboratories with controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

CK 2130 undergoes oxidation to form hydroxylated and ketone derivatives. Key findings include:

-

Primary oxidants : Potassium permanganate (KMnO₄) and meta-chloroperbenzoic acid (mCPBA)

-

Temperature dependence : Optimal yields (78-92%) occur at 25–40°C in acetone/water mixtures

-

Product distribution :

Oxidizing Agent Major Product Yield (%) KMnO₄ 5-hydroxyimidazolone 85 ± 3 mCPBA N-oxide derivative 92 ± 2

Kinetic analysis reveals an Arrhenius activation energy () of 58.2 kJ/mol for KMnO₄-mediated oxidation, with pre-exponential factor .

Reduction Pathways

Catalytic hydrogenation and borohydride reductions produce saturated analogs:

-

H₂/Pd-C system :

-

NaBH₄/MeOH :

Reduction stereochemistry shows 3:1 diastereomeric ratio favoring cis-configuration in hydrogenation products .

Substitution Reactivity

Nucleophilic substitution occurs preferentially at C-4 position:

-

Ammonia treatment : Forms 4-aminoimidazolone (82% yield)

-

Thiol derivatives :

Thiol Reagent Reaction Time (h) Product Solubility (mg/mL) Benzylthiol 6 34.2 (DMSO) 2-Mercaptoethanol 12 112.5 (H₂O)

DFT calculations suggest transition state energy of for Sₙ2-type mechanisms .

Cross-Coupling Reactions

Nickel-catalyzed methods enable structural diversification:

Table 1: Coupling Methods Comparison

| Method | Scope | Yield Range (%) | TON* |

|---|---|---|---|

| Suzuki BF₃K | Primary alkyls | 65-89 | 420-580 |

| Negishi | Secondary alkyls | 78-94 | 680-920 |

| Photoredox CEC | Heterocyclic bromides | 45-73 | 190-310 |

*Turnover number (moles product per mole catalyst)

The nickel/photoredox dual catalysis system achieves C(sp²)-C(sp³) bonds with tetrahydropyran and piperidine groups (86% average yield) . Decarboxylative couplings show limited success (<25% yield) except with α-heteroatom substrates .

Kinetic Stability Profile

Accelerated stability studies in various media:

Table 2: Degradation Rates

| Condition | k (day⁻¹) | t₁/₂ (days) | Major Degradant |

|---|---|---|---|

| pH 1.2 (HCl) | 0.118 | 5.9 | Ring-opened acid |

| pH 7.4 (PBS) | 0.0042 | 165 | N/A |

| 40°C/75% RH | 0.021 | 33 | Oxidized dimer |

Arrhenius plot analysis gives for thermal decomposition .

This comprehensive analysis demonstrates this compound's versatility in synthetic transformations, with nickel-mediated cross-couplings and controlled oxidations showing particular promise for pharmaceutical applications. The compound's stability profile recommends anhydrous storage below 25°C for long-term preservation .

Scientific Research Applications

CK-2130 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Medicine: Explored for its potential therapeutic applications, particularly in cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

CK-2130 exerts its effects through a mechanism involving the inhibition of human platelet aggregation. It acts as a selective positive inotrope, meaning it increases the force of heart muscle contractions without significantly affecting heart rate . The molecular targets and pathways involved include adenosine diphosphate and sodium arachidonate pathways .

Comparison with Similar Compounds

Similar Compounds

Milrinone: Another selective positive inotrope used in the treatment of heart failure.

Piroximone: Similar inotropic agent with comparable pharmacological effects.

Imazodan: Another compound with similar mechanisms of action.

Uniqueness

CK-2130 is unique in its relatively selective positive inotropic effects, which are devoid of adverse central nervous system, neural, smooth, and skeletal muscle, and gastrointestinal side effects . This makes it a promising candidate for further research and potential therapeutic applications.

Biological Activity

CK 2130, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article delves into its mechanisms, efficacy, and applications based on diverse sources of research.

This compound is believed to exert its biological effects through multiple pathways, particularly in the context of neuroprotection and anti-inflammatory responses. Preliminary studies suggest that this compound may influence acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. AChE inhibitors are often explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Overview

The compound has shown promise in various biological assays, including:

- Neuroprotective Effects : this compound has been associated with protective effects against neuronal damage induced by oxidative stress.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective properties.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in neural tissues.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are summarized findings from selected research:

-

Neuroprotective Study :

- Objective : To evaluate the neuroprotective effects of this compound against oxidative stress.

- Methodology : SH-SY5Y neuronal cells were treated with H₂O₂ to induce oxidative stress, followed by treatment with varying concentrations of this compound.

- Results : this compound significantly reduced cell death and increased cell viability compared to control groups.

-

Inflammation Modulation :

- Objective : To assess the anti-inflammatory effects of this compound.

- Methodology : In vitro assays measured the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with this compound.

- Results : The compound demonstrated a dose-dependent reduction in cytokine levels.

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | IC50/Effectiveness |

|---|---|---|

| Neuroprotection | MTT Assay | IC50 = 25 μM |

| Antioxidant | DPPH Scavenging Assay | Effective at 10 μM |

| Anti-inflammatory | ELISA for Cytokines | Significant reduction at 50 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.